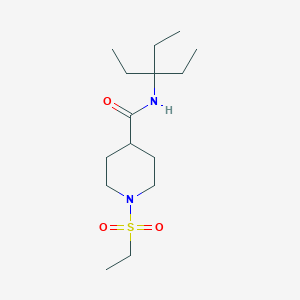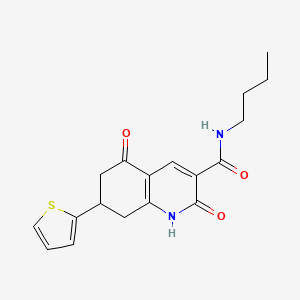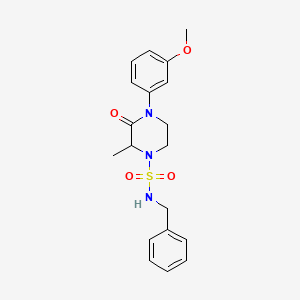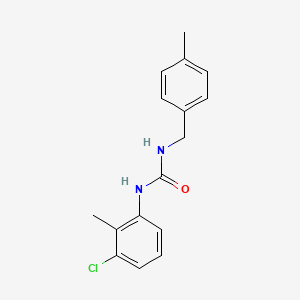
N-(2-furylmethyl)-4-(methoxymethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(methoxymethyl)benzamide, commonly known as FMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMA is a benzamide derivative that has shown promising results in several studies, making it an attractive compound for further investigation.
Mécanisme D'action
The mechanism of action of FMA is not yet fully understood. However, it has been suggested that FMA may exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. FMA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
FMA has been shown to possess significant biochemical and physiological effects. In vitro studies have demonstrated that FMA can inhibit the growth of a wide range of cancer cell lines, including lung, breast, and colon cancer cells. FMA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FMA is its relatively simple synthesis method, which makes it readily available for laboratory experiments. FMA has also been shown to possess low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one of the limitations of FMA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on FMA. One potential area of investigation is the development of new anticancer drugs based on the structure of FMA. Another potential direction is the investigation of FMA's anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of FMA and its potential applications in other fields, such as microbiology and immunology.
Conclusion
In conclusion, FMA is a promising chemical compound that has shown potential applications in various fields of scientific research. Its simple synthesis method, low toxicity, and significant biochemical and physiological effects make it an attractive compound for further investigation. With continued research, FMA has the potential to contribute to the development of new drugs and treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of FMA involves a multi-step process that starts with the reaction of 2-furylmethylamine with 4-formylbenzoic acid. The resulting product is then treated with methanol and formaldehyde to obtain FMA. The synthesis of FMA is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
FMA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity, making it a potential candidate for the development of new anticancer drugs. FMA has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(methoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-10-11-4-6-12(7-5-11)14(16)15-9-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSPDQAEAGXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5398597.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide hydrochloride](/img/structure/B5398605.png)
![2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5398608.png)
![4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398616.png)

![1-(cyclobutylcarbonyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5398632.png)


![rel-(1R,6S)-9-methyl-3-[3-(4-piperidinylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5398665.png)
![N,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398674.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-furoate](/img/structure/B5398681.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398683.png)
![ethyl 1-[2-(3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5398688.png)